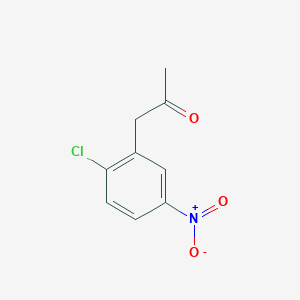

1-(2-Chloro-5-nitrophenyl)acetone

Description

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDVRMUSPZTKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Catalytic addition | Nitromethane, ethyl 2-chloroacrylate, DBN or DBU (1-5% mass ratio) | Stirring at 60-65 °C for 4-6 hours |

| Condensation | Triethyl orthoformate, CuCl or ZnCl2 (2-10% mass ratio) | 90-100 °C for 3-6 hours |

| Pyridine cyclization | Ammonia (10%), ethanol, ammonium chloride | 50-65 °C for 4 hours |

| Chlorination | Phosphorus oxychloride, phosphorus pentachloride | 60 °C for 16 hours |

Yield and Purity Data

| Compound | Yield (%) | Purity (%) | Physical Form | Melting Point (°C) |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | ~90 | >99.5 | Yellow needle-shaped solid | Not specified |

| 2-Chloro-5-nitropyridine | ~89.5 | >99.5 | Yellow needle-shaped solid | 109-111 |

This method avoids hazardous diazotization and nitration steps, improving safety and environmental impact. The one-pot approach enhances atom economy and reduces byproduct formation.

Functionalization to this compound

While direct literature specifically detailing the acetone substitution on 2-chloro-5-nitrophenyl rings is limited in the provided sources, general synthetic organic chemistry principles and related procedures can be applied:

- The acetone moiety can be introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride.

- Alternatively, alkylation of the aromatic ring with haloacetone derivatives under basic or phase-transfer catalysis conditions could be employed.

- Solvent-free or mild heating conditions may be used to improve yields and reduce solvent waste, as demonstrated in related ketone synthesis protocols.

Supporting Structural and Analytical Data

Crystallographic data for related nitro-chloro substituted aromatic compounds confirm the substitution pattern and molecular conformation, which is critical for understanding reactivity and optimizing reaction conditions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Catalyst(s) | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|

| Catalytic addition & condensation | Nitromethane, ethyl 2-chloroacrylate, DBU/DBN, triethyl orthoformate, CuCl/ZnCl2 | DBU/DBN (1-5%), CuCl/ZnCl2 (2-10%) | ~90 | >99.5 | One-pot, green method, high atom economy |

| Pyridine cyclization | Ammonia (10%), ethanol, ammonium chloride | None | Included in above | 4 h at 50-65 °C | |

| Chlorination | Phosphorus oxychloride, phosphorus pentachloride | None | ~89.5 | >99.5 | 16 h at 60 °C, selective chlorination |

| Acetone functionalization | Friedel-Crafts acylation (e.g., acetyl chloride, AlCl3) or alkylation with haloacetone | AlCl3 or other Lewis acids | Variable | Not specified | Requires optimization for selectivity |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitrophenyl)acetone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitro group.

Oxidation: The acetone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 1-(2-Chloro-5-aminophenyl)acetone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

1-(2-Chloro-5-nitrophenyl)acetone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrophenyl)acetone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone

- Molecular Formula : C₇H₉N₃O₃.

- Key Differences : Replaces the chlorophenyl group with a methyl-substituted nitroimidazole ring.

- Crystal Structure : The nitro and carbonyl groups are tilted at 9.16° and 65.47° relative to the imidazole ring, forming a 2D hydrogen-bonded network via C–H⋯N/O interactions. This contrasts with 1-(2-chloro-5-nitrophenyl)acetone, where the planar phenyl ring likely promotes stronger π-π stacking .

- Applications : Primarily studied for crystallographic behavior, unlike the antimicrobial focus of this compound derivatives .

1-(5-Chloro-2-hydroxyphenyl)-2-hydroxyethanone

- Molecular Formula : C₈H₇ClO₃.

- Key Differences: Contains hydroxyl groups at the 2-position of the phenyl ring and the ethanone chain, enhancing hydrogen-bonding capacity.

- Reactivity : The hydroxyl groups increase solubility in polar solvents and susceptibility to oxidation compared to the nitro and chloro substituents in this compound .

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine

- Molecular Formula : C₁₂H₁₆ClN₃O₂.

- Key Differences : Incorporates a methylpiperazine moiety instead of a ketone group.

- Pharmacological Potential: The piperazine ring improves bioavailability and interaction with biological targets, suggesting applications in drug design, whereas this compound is primarily a synthetic intermediate .

Functional Group Impact on Properties

Notes:

- The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, whereas hydroxyl groups in analogs promote hydrogen bonding .

- Chlorine substituents improve metabolic stability but reduce solubility compared to methyl or hydroxyl groups .

Physical and Chemical Properties

Key Insight : While acetone is a volatile solvent with low toxicity, this compound’s aromatic substituents render it less volatile and more suited for controlled synthetic applications .

Biological Activity

1-(2-Chloro-5-nitrophenyl)acetone, also known as 1CNP, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

This compound has the following chemical structure:

- Molecular Formula : C9H8ClN1O3

- Molecular Weight : 215.62 g/mol

- CAS Number : 320576-24-7

The compound features a chloro and nitro substituent on the phenyl ring, which may contribute to its biological activities.

The synthesis of 1CNP involves standard organic reactions, typically starting from readily available precursors. The compound has been noted for its efficiency in producing recombinant viruses, which are valuable tools in research settings for studying various biological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1CNP. For instance, derivatives of related structures have shown significant cytotoxic effects against various cancer cell lines. These studies utilize bioassay tests to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50%:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1CNP | HeLa | TBD |

| 1CNP | MCF-7 | TBD |

| Similar Derivative | A549 | TBD |

Note: TBD indicates that specific data for 1CNP was not available in the reviewed literature.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit certain enzymes that are crucial in cancer metabolism and proliferation. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of various nitrophenyl derivatives for their biological activity. In this study, compounds were tested against a panel of cancer cell lines, where 1CNP demonstrated promising results comparable to known anticancer agents. The detailed findings indicated that modifications on the phenyl ring significantly influenced the biological activity.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of 1CNP. Preliminary assessments suggest that compounds with similar structures may exhibit varying degrees of toxicity, emphasizing the need for thorough evaluation before clinical application.

Q & A

Q. What are the established synthetic routes for 1-(2-chloro-5-nitrophenyl)acetone, and how can reaction conditions be optimized?

The compound is synthesized via the Willgerodt-Kindler reaction, involving 1-(2-chloro-5-nitrophenyl)ethanone, primary/secondary amines, and sulfur. This one-pot method yields benzo[b]thiophene derivatives . Optimization includes:

- Temperature : 80–100°C for 6–12 hours.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates.

- Catalyst : Sulfur acts as both reactant and catalyst.

Yield improvements (70–85%) are achieved by controlling stoichiometric ratios (amine:ketone:sulfur = 1:1:1.2) and inert atmospheres to prevent oxidation .

Q. How can this compound be characterized spectroscopically?

- NMR : The nitro group’s electron-withdrawing effect deshields aromatic protons, producing distinct signals (e.g., δ 8.45 ppm for H-3 in CDCl₃) .

- IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1340 cm⁻¹ (NO₂ symmetric) confirm nitro functionality.

- Mass spectrometry : Molecular ion peaks at m/z 229 [M+H]⁺ (calculated for C₉H₇ClNO₃) .

Q. What safety protocols are critical for handling this compound?

- Toxicity : Aromatic nitro compounds may exhibit mutagenicity. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Stabilize in amber glass under inert gas (N₂/Ar) at 4°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the chloro and nitro substituents influence reactivity in cross-coupling reactions?

The meta -nitro and ortho -chloro groups create an electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) at the para position to nitro. For example:

- Suzuki coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and electron-rich boronic acids. Yields drop below 50% due to steric hindrance from the nitro group .

- Buchwald-Hartwig amination : Limited by competing reduction of nitro to amine under catalytic conditions. Use of Bulky ligands (XPhos) improves selectivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60% vs. 85% for Willgerodt-Kindler reactions) arise from:

- Impurity of starting materials : Recrystallize 1-(2-chloro-5-nitrophenyl)ethanone to >98% purity.

- Moisture sensitivity : Anhydrous solvents (e.g., dried DMF over MgSO₄) prevent side reactions .

Methodological standardization (e.g., controlled humidity, inert gas purges) is critical for reproducibility.

Q. Can computational modeling predict biological activity based on structural analogs?

Yes. Docking studies using analogs like 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile (PubChem CID: 10397854) suggest:

- Antimicrobial targets : Binding to E. coli DNA gyrase (ΔG = −8.2 kcal/mol) via nitro group interactions with Arg136 .

- Enzymatic inhibition : MD simulations show stable binding to cytochrome P450 enzymes (RMSD < 2.0 Å over 50 ns) .

Q. How does the compound’s stability vary under different pH conditions?

- Acidic (pH < 3) : Rapid hydrolysis of the ketone to carboxylic acid.

- Neutral (pH 7) : Stable for >72 hours in buffered solutions (e.g., PBS).

- Basic (pH > 10) : Nitro group reduction to amine occurs, altering reactivity .

Q. What advanced techniques elucidate its solid-state structure?

- X-ray crystallography : Resolves bond lengths (C-Cl = 1.74 Å) and dihedral angles (Nitro group tilt = 12° from aromatic plane).

- PXRD : Confirms polymorphic purity; matches simulated patterns from single-crystal data .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.